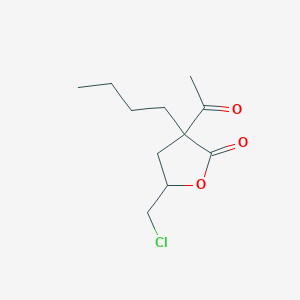
4-Ethyl-3,5-diphenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3,5-diphenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. The compound features a five-membered ring with two adjacent nitrogen atoms, which contributes to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-3,5-diphenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method includes the condensation of dibenzoylmethane with thiosemicarbazide in acetic acid under conventional heating or microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been shown to enhance reaction efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the pyrazole ring and the substituents attached to it .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
4-Ethyl-3,5-diphenyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s structure allows it to interact with various biological macromolecules, influencing cellular processes .
Comparison with Similar Compounds
4-Ethyl-3,5-diphenyl-1H-pyrazole can be compared with other pyrazole derivatives such as:
3,5-Dimethyl-1H-pyrazole: Known for its use in pharmaceuticals and agrochemicals.
3,5-Diphenyl-1H-pyrazole: Similar in structure but lacks the ethyl group, affecting its reactivity and applications.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Exhibits different tautomeric forms and reactivity due to additional functional groups.
Properties
CAS No. |
62625-79-0 |
|---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-ethyl-3,5-diphenyl-1H-pyrazole |
InChI |
InChI=1S/C17H16N2/c1-2-15-16(13-9-5-3-6-10-13)18-19-17(15)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19) |
InChI Key |
BVRQBYJQQOIEFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


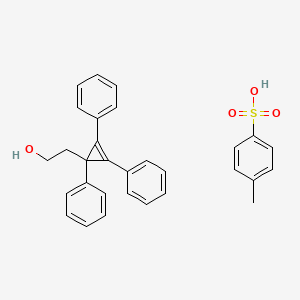
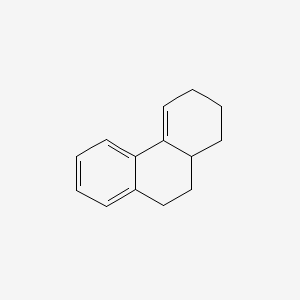
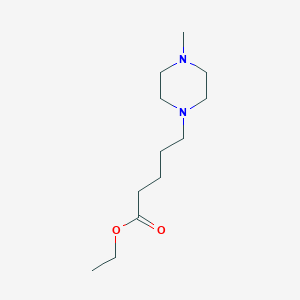
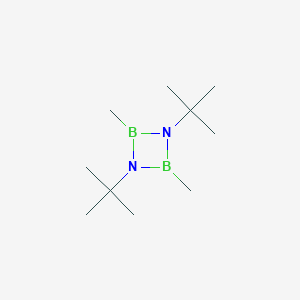
![Ethyl 2,6-dimethyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14522056.png)
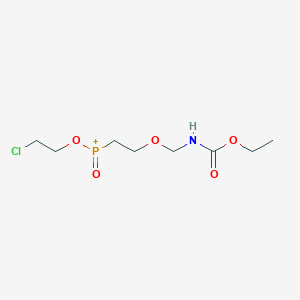
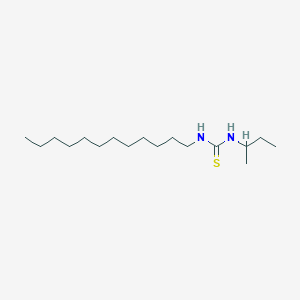
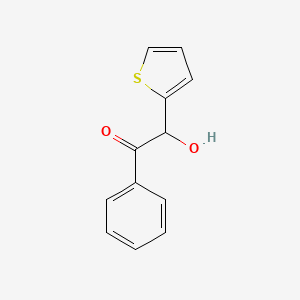
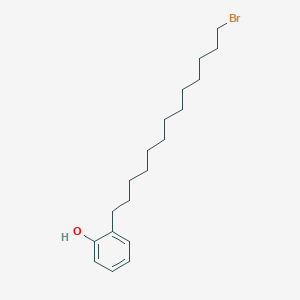

![(1R,2S)-2-[(4-Chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14522097.png)
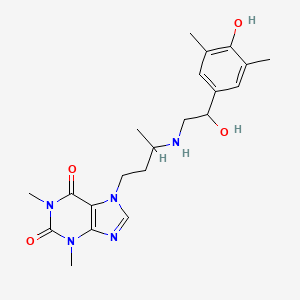
![1-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14522111.png)
